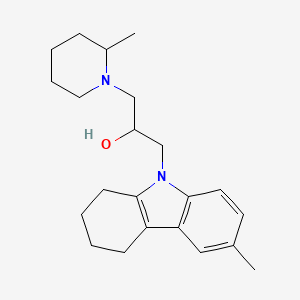![molecular formula C24H21NO4 B11570786 2,5-dimethoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline](/img/structure/B11570786.png)
2,5-dimethoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-N-(2,5-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE is a synthetic organic compound that belongs to the class of chromen-4-imines This compound is characterized by the presence of methoxy groups on both phenyl rings and a chromen-4-imine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N-(2,5-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-methoxyphenylacetonitrile in the presence of a base, followed by cyclization to form the chromen-4-imine core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-N-(2,5-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(4E)-N-(2,5-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-N-(2,5-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The compound’s antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4E)-N-(2,5-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE include other chromen-4-imine derivatives with different substituents on the aromatic rings. Examples include:
- (4E)-N-(2,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE
- (4E)-N-(2,5-DIMETHOXYPHENYL)-2-(3-METHOXYPHENYL)-4H-CHROMEN-4-IMINE
Uniqueness
The uniqueness of (4E)-N-(2,5-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2,5-positions on one phenyl ring and the 4-position on the other phenyl ring can affect the compound’s electronic properties and interactions with molecular targets.
Properties
Molecular Formula |
C24H21NO4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)chromen-4-imine |
InChI |
InChI=1S/C24H21NO4/c1-26-17-10-8-16(9-11-17)24-15-20(19-6-4-5-7-22(19)29-24)25-21-14-18(27-2)12-13-23(21)28-3/h4-15H,1-3H3 |
InChI Key |
PJGLLSWBTLOMDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11570704.png)
![2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methylimidazo[1,2-a]pyridine](/img/structure/B11570709.png)
![N-[4-(propan-2-yl)phenyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11570710.png)
![{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-indol-3-yl}(cyclopropyl)methanone](/img/structure/B11570725.png)
![5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11570728.png)
![methyl 4-{(Z)-[3-(3-methylphenyl)-5-oxo[1,3]thiazolo[2,3-c][1,2,4]triazol-6(5H)-ylidene]methyl}benzoate](/img/structure/B11570739.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11570742.png)
![3-chloro-4-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11570744.png)
![3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B11570749.png)
![3-[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B11570750.png)

![2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B11570754.png)
![6-(4-fluorophenyl)-N-(2-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570760.png)
![N-(5-chloro-2-methylphenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570763.png)
